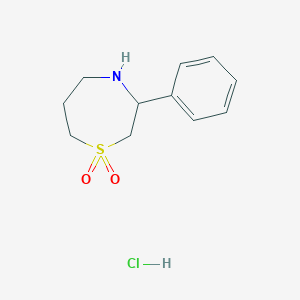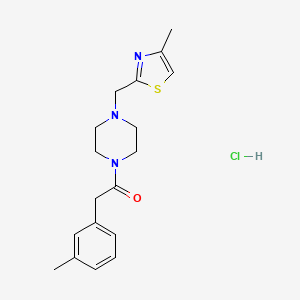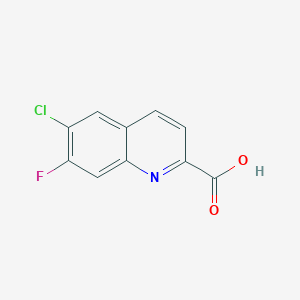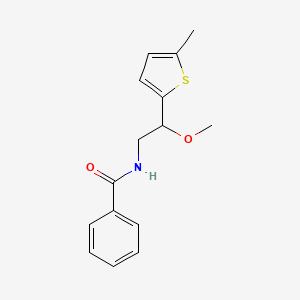
3-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 3-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride is1S/C11H15NO2S.ClH/c13-15(14)8-4-7-12-11(9-15)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H . Physical And Chemical Properties Analysis
3-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride is an oil at room temperature . and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Protecting Groups in Synthesis
3-Phenyl-1,4-thiazepane 1,1-dioxide derivatives have been utilized in synthetic chemistry, particularly with the 3,4-dimethoxybenzyl group acting as an N-protecting group. This group is smoothly eliminated, with yields dependent on the substituents of the 3-phenyl ring, demonstrating its utility in complex organic syntheses (Grunder-Klotz & Ehrhardt, 1991).
Fragment Screening Libraries
1,4-Thiazepanes, including 3-Phenyl-1,4-thiazepane 1,1-dioxide derivatives, are significant in the development of screening libraries due to their highly 3D character. Their underrepresentation in fragment screening libraries was addressed by developing a one-pot synthesis for 1,4-thiazepanones, which are precursors to 1,4-thiazepanes. These compounds have been characterized as new BET bromodomain ligands, indicating their potential in drug discovery and pharmaceutical research (Pandey et al., 2020).
Stereospecificity and Thermal Fragmentation
The stereochemistry of 3,4-diphenyl-2-methyl-1,2-thiazetidine 1,1-dioxide, a related compound, has been studied for its cis and trans isomers. These compounds undergo thermal fragmentation, providing insights into stereospecific reactions and decomposition mechanisms in chemical processes (Hiraoka & Kobayashi, 1975).
Novel Syntheses and Biological Activities
Several studies have focused on synthesizing novel derivatives of 1,4-thiazepane 1,1-dioxides and examining their biological activities. For instance, biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized, showcasing potential in antibacterial and antioxidant applications (Zia-ur-Rehman et al., 2009).
Antimicrobial Applications
1,5-Benzothiazepines, a class including 3-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride, have been synthesized under ultrasound irradiation. These compounds demonstrated potent antimicrobial activities, suggesting their relevance in developing new antimicrobial agents (Chate et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
3-phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14)8-4-7-12-11(9-15)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHYKWLKZBSGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CS(=O)(=O)C1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1lambda6,4-thiazepane-1,1-dione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![4-phenoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2797153.png)
![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2797157.png)
![3-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B2797159.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2797161.png)
![Tert-butyl 4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2797162.png)




![3-Bromo-5-fluorobenzo[b]thiophene](/img/structure/B2797168.png)

